molecular formula C22H21IN4OS B2921529 1-(2-(2-naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052411-10-5

1-(2-(2-naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2921529
CAS No.: 1052411-10-5
M. Wt: 516.4
InChI Key: IGCFLBXRXPOPNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthamido derivatives often involves the use of 2-naphthol as a starting material . A process for preparing 1-hydroxy-2-naphthamido derivatives from the corresponding nitrile and a 1-hydroxy-2-naphthoic acid aryl ester in the presence of a reduction catalyst has been described .


Chemical Reactions Analysis

The chemical reactions involving naphthamido derivatives are diverse, depending on the specific structure of the compound. The synthesis of such derivatives often involves multicomponent reactions . A process for preparing 1-hydroxy-2-naphthamido derivatives from the corresponding nitrile and a 1-hydroxy-2-naphthoic acid aryl ester in the presence of a reduction catalyst has been described .

Scientific Research Applications

Electropolymerization and Spectroelectrochemical Behavior

Research into donor-acceptor-donor (DπAπD) compounds, such as those containing carbazole and naphthalene diimide units, demonstrates the importance of these compounds in the development of low band gap polymers with ambipolar characteristics. These polymers exhibit significant reduction and oxidation potentials, indicating their potential use in electronic and optoelectronic devices due to their high electron affinity and low ionization potential. This suggests that compounds with similar structural features may be useful in the synthesis of materials with desirable electrochemical properties for applications in solar cells and electronic devices (Rybakiewicz et al., 2020).

Phosphate Protection in Oligonucleotide Synthesis

The utility of specific carbamoyloxyethyl groups for protecting internucleosidic phosphate linkages in oligonucleotide synthesis highlights another area of application. This research emphasizes the high coupling yields and favorable deprotection kinetics of such protecting groups, suggesting that similar chemical functionalities could enhance the synthesis process of oligonucleotides, potentially impacting gene therapy and molecular biology research (Guzaev & Manoharan, 2000).

Stereochemistry and Ring Opening

The study of base-catalyzed ring opening in oxathiaphospholanes further demonstrates the intricate stereochemical considerations vital in chemical synthesis, particularly in the absolute configuration of products. This kind of research is crucial for the development of chiral compounds, which have significant implications in pharmaceuticals and agrochemicals (Uznański et al., 1992).

Copolymers for Controlled Release

Research into acrylamide copolymers with structopendent naphthylacetic and indoleacetic acid esters sheds light on the synthesis and characterization of materials designed for the controlled release of active agents. These findings suggest applications in agriculture (e.g., the release of plant growth regulators) and medicine, where precise delivery of compounds is essential (McCORMICK & Kim, 1988).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the importance of naphthamido derivatives in various fields, such as dyes, medicines, agricultural chemicals, and color photography , there could be significant interest in studying this compound further.

Properties

IUPAC Name

[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS.HI/c23-22(24)28-20-14-26(19-8-4-3-7-18(19)20)12-11-25-21(27)17-10-9-15-5-1-2-6-16(15)13-17;/h1-10,13-14H,11-12H2,(H3,23,24)(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCFLBXRXPOPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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